3'-Fluorobiphenyl-3-carboxylic acid
Overview
Description
3’-Fluorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is a fluorinated derivative of biphenyl carboxylic acid, characterized by the presence of a fluorine atom at the 3’ position of the biphenyl structure
Preparation Methods
The synthesis of 3’-Fluorobiphenyl-3-carboxylic acid typically involves the following steps:
Carboxylation: The carboxylation of the fluorinated biphenyl can be carried out using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium or nickel.
Chemical Reactions Analysis
3’-Fluorobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and controlled temperatures .
Scientific Research Applications
3’-Fluorobiphenyl-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Fluorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, influencing its biological activity. For example, fluorinated compounds often exhibit increased metabolic stability and lipophilicity, which can improve their pharmacokinetic properties.
Comparison with Similar Compounds
3’-Fluorobiphenyl-3-carboxylic acid can be compared with other fluorinated biphenyl derivatives, such as:
2’-Fluorobiphenyl-3-carboxylic acid: Similar in structure but with the fluorine atom at the 2’ position, affecting its reactivity and biological activity.
3’-Fluorobiphenyl-4-carboxylic acid: Differing by the position of the carboxylic acid group, which can influence its chemical properties and applications.
3’-Fluoro-4-methoxybiphenyl-3-carboxylic acid: The presence of a methoxy group introduces additional functional diversity, impacting its use in synthesis and research.
These comparisons highlight the unique aspects of 3’-Fluorobiphenyl-3-carboxylic acid, such as its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZYPWIFSCZUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382215 | |
Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168619-04-3 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168619-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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